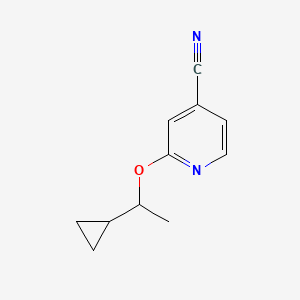

2-(1-Cyclopropylethoxy)pyridine-4-carbonitrile

Description

2-(1-Cyclopropylethoxy)pyridine-4-carbonitrile is a chemical compound with the molecular formula C11H12N2O. It is a derivative of pyridine, a basic heterocyclic organic compound.

Properties

IUPAC Name |

2-(1-cyclopropylethoxy)pyridine-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-8(10-2-3-10)14-11-6-9(7-12)4-5-13-11/h4-6,8,10H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHQMBXJHRINBOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC1)OC2=NC=CC(=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(1-Cyclopropylethoxy)pyridine-4-carbonitrile typically involves the reaction of pyridine derivatives with cyclopropyl ethyl ether and a cyanide source. The reaction conditions often require the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Chemical Reactions Analysis

2-(1-Cyclopropylethoxy)pyridine-4-carbonitrile can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: It can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

2-(1-Cyclopropylethoxy)pyridine-4-carbonitrile has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

Materials Science: It can be used in the development of novel materials with specific properties.

Biological Studies: The compound is studied for its potential biological activities and interactions with various biomolecules.

Mechanism of Action

The mechanism of action of 2-(1-Cyclopropylethoxy)pyridine-4-carbonitrile involves its interaction with specific molecular targets. The exact pathways and targets depend on the context of its use, such as in medicinal chemistry or materials science. Detailed studies are required to elucidate the precise mechanisms.

Comparison with Similar Compounds

2-(1-Cyclopropylethoxy)pyridine-4-carbonitrile can be compared with other pyridine derivatives, such as:

3-(1-Cyclopropylethoxy)pyridine-4-carbonitrile: Similar in structure but with different positional isomerism.

2-(1-Cyclopropylethoxy)pyridine-3-carbonitrile: Another positional isomer with distinct chemical properties.

These comparisons highlight the unique structural and chemical properties of 2-(1-Cyclopropylethoxy)pyridine-4-carbonitrile, making it a valuable compound for various applications.

Biological Activity

2-(1-Cyclopropylethoxy)pyridine-4-carbonitrile is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical pathways, and relevant research findings, including case studies and data tables summarizing its biological effects.

Chemical Structure and Properties

The chemical structure of 2-(1-Cyclopropylethoxy)pyridine-4-carbonitrile can be represented as follows:

- Molecular Formula : C12H14N2O

- Molecular Weight : 202.25 g/mol

This compound features a pyridine ring substituted with a cyclopropyl group and a carbonitrile functional group, which are crucial for its biological activity.

Biological Activities

The compound has been investigated for various biological activities, including:

- Antimicrobial Activity : Preliminary studies indicate that 2-(1-Cyclopropylethoxy)pyridine-4-carbonitrile exhibits antimicrobial properties against several bacterial strains, including Gram-positive and Gram-negative bacteria.

- Anti-inflammatory Effects : Related compounds have demonstrated anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, suggesting potential applications in inflammatory diseases .

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of 2-(1-Cyclopropylethoxy)pyridine-4-carbonitrile, the compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated significant antibacterial activity, comparable to established antibiotics.

Table 2: Antimicrobial Activity Data

| Pathogen | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 8 | |

| Escherichia coli | 16 |

Pharmacokinetics

The pharmacokinetic profile of similar compounds suggests that 2-(1-Cyclopropylethoxy)pyridine-4-carbonitrile may exhibit rapid absorption with a moderate elimination half-life. Further studies are required to establish its specific pharmacokinetic parameters.

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed to prepare 2-(1-Cyclopropylethoxy)pyridine-4-carbonitrile?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example:

Cyclopropane ring introduction : Cyclopropylethanol is activated (e.g., via tosylation) to generate a leaving group, enabling etherification with 2-hydroxypyridine-4-carbonitrile under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (e.g., ethanol/water) are used to isolate the product. Purity is confirmed via HPLC (>95%) and ¹H/¹³C NMR .

Q. How is the structural integrity of 2-(1-Cyclopropylethoxy)pyridine-4-carbonitrile validated?

- Methodological Answer :

- X-ray crystallography : Single-crystal diffraction (using SHELX or ORTEP-III ) confirms bond lengths/angles, particularly the cyclopropane ring geometry and ether linkage.

- Spectroscopy : ¹H NMR (δ ~1.0–1.5 ppm for cyclopropane protons) and IR (C≡N stretch ~2230 cm⁻¹) validate functional groups .

Advanced Research Questions

Q. What experimental challenges arise in crystallizing 2-(1-Cyclopropylethoxy)pyridine-4-carbonitrile, and how are they mitigated?

- Methodological Answer :

- Polymorphism : The cyclopropane ring’s strain and steric bulk can lead to multiple crystal forms. Screening solvents (e.g., DMSO, acetonitrile) at varying temperatures optimizes monocrystal growth .

- Data collection : High-resolution synchrotron X-ray sources (λ = 0.7–1.0 Å) improve weak diffraction caused by low crystal symmetry .

Q. How does the cyclopropylethoxy moiety influence the compound’s pharmacokinetic properties?

- Methodological Answer :

- Lipophilicity : LogP calculations (e.g., via HPLC retention times) show increased membrane permeability compared to non-cyclopropyl analogs, enhancing blood-brain barrier penetration .

- Metabolic stability : In vitro assays (e.g., liver microsomes) reveal resistance to CYP450 oxidation due to the cyclopropane ring’s rigidity, suggesting prolonged half-life .

Q. What computational strategies are used to predict the reactivity of 2-(1-Cyclopropylethoxy)pyridine-4-carbonitrile in nucleophilic environments?

- Methodological Answer :

- DFT calculations : Gaussian or ORCA software models charge distribution, identifying the pyridine C-4 carbonitrile as an electrophilic hotspot for nucleophilic attack (e.g., SNAr reactions) .

- Molecular docking : Predicts binding affinities to enzymes (e.g., prolyl endopeptidases) by simulating interactions between the cyclopropylethoxy group and hydrophobic enzyme pockets .

Data Contradiction Analysis

Q. Discrepancies in reported biological activity: How to resolve conflicting data on enzyme inhibition?

- Methodological Answer :

- Assay standardization : Compare IC₅₀ values using identical buffer conditions (e.g., pH 7.4 vs. 8.0) and enzyme sources (recombinant vs. tissue-extracted) .

- Control experiments : Verify off-target effects via competitive ABPP (activity-based protein profiling) with fluorescent probes .

Methodology Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.